4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline
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Overview
Description
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in textile and printing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline typically involves the diazotization of 4-amino-3-ethoxyaniline followed by coupling with N,N-diethylaniline. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments for textiles and printing.
Mechanism of Action
The mechanism of action of 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline
- 3-[(4-Amino-3-ethoxyphenyl)azo]benzenesulfonic acid sodium salt
Uniqueness
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline is unique due to its specific ethoxy and diethylamine substituents, which impart distinct chemical and physical properties. These substituents influence the compound’s solubility, reactivity, and color properties, making it particularly valuable in specific industrial applications .
Properties
CAS No. |
126335-32-8 |
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Molecular Formula |
C18H24N4O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]-2-ethoxyaniline |
InChI |
InChI=1S/C18H24N4O/c1-4-22(5-2)16-10-7-14(8-11-16)20-21-15-9-12-17(19)18(13-15)23-6-3/h7-13H,4-6,19H2,1-3H3 |
InChI Key |
NIBOWBXMPWGUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCC |
Origin of Product |
United States |
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